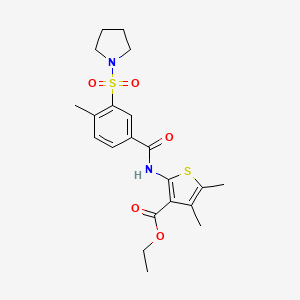

![molecular formula C22H28N4O B2514714 5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877807-91-5](/img/structure/B2514714.png)

5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

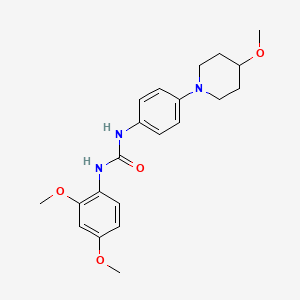

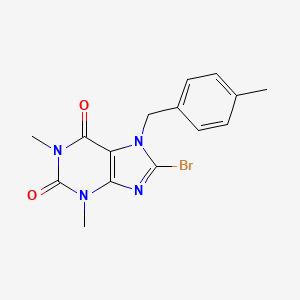

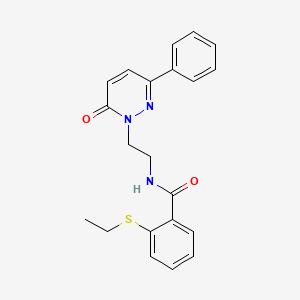

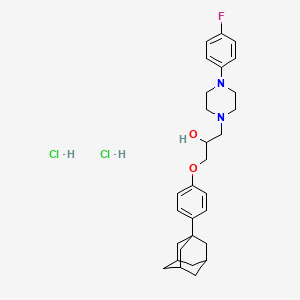

The compound 5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines have been extensively studied due to their biological activities, particularly as potent inhibitors of mycobacterial ATP synthase, which is a promising target for the treatment of Mycobacterium tuberculosis (M.tb) infections .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the design of novel compounds with various substituents to enhance their biological activity. In the case of the compound , although the exact synthesis is not detailed in the provided papers, similar compounds have been synthesized by introducing different alkyl, aryl, and heteroaryl groups at the 5-position of the pyrazolo[1,5-a]pyrimidine core . The tert-butyl group is a common substituent that can be introduced to improve the compound's metabolic stability .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of a phenyl group at the 3-position and various substituents at the 5-position can significantly influence the compound's binding affinity to the target enzyme. The inclination of these substituents relative to the core pyrimidine ring can affect the overall shape and electronic distribution of the molecule, which in turn can impact its interaction with the biological target .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of an amino group can facilitate the formation of hydrogen bonds, which can be beneficial for binding to biological targets. Additionally, the tert-butyl group can undergo reactions typical of alkyl groups, such as oxidation or deprotonation under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of a tert-butyl group can increase the lipophilicity of the compound, which may affect its solubility and distribution in biological systems. The presence of a phenyl group and other aromatic substituents can contribute to the compound's ability to engage in π-π interactions and hydrogen bonding, which are important for its biological activity . The specific physical and chemical properties of 5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine would need to be determined experimentally to fully understand its pharmacokinetic and pharmacodynamic profile.

Applications De Recherche Scientifique

Synthesis and Reactivity

Research has explored the synthesis and reactivity of pyrazolo[1,5-a]pyrimidine derivatives, which are important for their potential applications in medicinal chemistry and material science. For instance, Justyna et al. (2017) investigated the flash vacuum thermolysis reactions of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine and other related compounds, leading to the formation of imidazoazines including imidazo[1,5-a]pyrimidine derivatives with excellent yields. This synthesis approach is notable for its regioselectivity and efficiency, suggesting potential utility in creating various pyrazolo[1,5-a]pyrimidine analogs for further study and application (Justyna et al., 2017).

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their biological activities, including as antagonists of serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines and found that certain derivatives exhibited significant antagonist activity, highlighting the potential of these compounds in the development of new pharmacological agents (Ivachtchenko et al., 2013).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated them for insecticidal and antibacterial potential. This study demonstrates the utility of pyrazolo[1,5-a]pyrimidine derivatives in developing new agents with potential applications in agriculture and infection control (Deohate & Palaspagar, 2020).

Propriétés

IUPAC Name |

5-tert-butyl-2-methyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O/c1-15-20(16-9-6-5-7-10-16)21-24-18(22(2,3)4)13-19(26(21)25-15)23-14-17-11-8-12-27-17/h5-7,9-10,13,17,23H,8,11-12,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBBLMZEXAANIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)